molecular formula C13H14ClN3O3 B4687745 1-[(4-chloro-3-methylphenoxy)methyl]-3,5-dimethyl-4-nitro-1H-pyrazole

1-[(4-chloro-3-methylphenoxy)methyl]-3,5-dimethyl-4-nitro-1H-pyrazole

Cat. No.: B4687745
M. Wt: 295.72 g/mol
InChI Key: FUPHJBRYQSPDAS-UHFFFAOYSA-N
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Description

1-[(4-chloro-3-methylphenoxy)methyl]-3,5-dimethyl-4-nitro-1H-pyrazole is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrazole ring substituted with a nitro group, a chlorinated phenoxy methyl group, and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chloro-3-methylphenoxy)methyl]-3,5-dimethyl-4-nitro-1H-pyrazole typically involves multiple steps. One common method includes the reaction of 4-chloro-3-methylphenol with formaldehyde to form 4-chloro-3-methylphenoxy methanol. This intermediate is then reacted with 3,5-dimethyl-4-nitro-1H-pyrazole under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like acetonitrile and catalysts to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chloro-3-methylphenoxy)methyl]-3,5-dimethyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The chlorinated phenoxy group can participate in nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding phenols and pyrazoles.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, nucleophiles like amines for substitution, and acids or bases for hydrolysis. The reaction conditions vary depending on the desired transformation, often involving controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include amino derivatives, substituted phenoxy compounds, and hydrolyzed pyrazole derivatives. These products can further undergo additional transformations for various applications.

Scientific Research Applications

1-[(4-chloro-3-methylphenoxy)methyl]-3,5-dimethyl-4-nitro-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-chloro-3-methylphenoxy)methyl]-3,5-dimethyl-4-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenoxy and pyrazole moieties can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

1-[(4-chloro-3-methylphenoxy)methyl]-3,5-dimethyl-4-nitro-1H-pyrazole is unique due to its specific substitution pattern and the presence of both nitro and phenoxy groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-[(4-chloro-3-methylphenoxy)methyl]-3,5-dimethyl-4-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O3/c1-8-6-11(4-5-12(8)14)20-7-16-10(3)13(17(18)19)9(2)15-16/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUPHJBRYQSPDAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCN2C(=C(C(=N2)C)[N+](=O)[O-])C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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